molecular formula C7H8N4O3 B1281844 N-(4-nitrophenyl)hydrazinecarboxamide CAS No. 17433-93-1

N-(4-nitrophenyl)hydrazinecarboxamide

Cat. No.: B1281844
CAS No.: 17433-93-1
M. Wt: 196.16 g/mol
InChI Key: CEUOXWYHCUEFHS-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)hydrazinecarboxamide is a chemical compound with the molecular formula C7H8N4O3 and a molecular weight of 196.16 g/mol. This compound is of interest to researchers in various fields, including chemistry, biochemistry, medicine, and material science.

Scientific Research Applications

N-(4-nitrophenyl)hydrazinecarboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Researchers use it to study enzyme inhibition and protein interactions.

    Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety and hazards associated with N-(4-nitrophenyl)hydrazinecarboxamide are not fully known. It is recommended to handle this compound with appropriate safety measures .

Future Directions

The future directions for research on N-(4-nitrophenyl)hydrazinecarboxamide could involve further exploration of its synthesis methods, chemical reactions, and potential applications in various fields. Additionally, more studies are needed to fully understand its mechanism of action and to determine its physical and chemical properties. Lastly, comprehensive safety and hazard assessments are crucial for its safe handling and use .

Preparation Methods

The synthesis of N-(4-nitrophenyl)hydrazinecarboxamide involves several steps. One common method includes the reaction of 4-nitrophenylhydrazine with an appropriate carboxylic acid derivative under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

N-(4-nitrophenyl)hydrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different hydrazinecarboxamide derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors . It can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . The pathways involved in its action include the modulation of signal transduction and metabolic processes .

Comparison with Similar Compounds

N-(4-nitrophenyl)hydrazinecarboxamide can be compared with other hydrazinecarboxamide derivatives, such as N-(3-nitrophenyl)hydrazinecarboxamide . While both compounds share similar structural features, this compound is unique due to its specific nitro group position, which influences its reactivity and biological activity . Other similar compounds include various substituted hydrazinecarboxamides that differ in their substituent groups and exhibit distinct chemical and biological properties .

By understanding the unique characteristics and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

1-amino-3-(4-nitrophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O3/c8-10-7(12)9-5-1-3-6(4-2-5)11(13)14/h1-4H,8H2,(H2,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUOXWYHCUEFHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90499404
Record name N-(4-Nitrophenyl)hydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17433-93-1
Record name N-(4-Nitrophenyl)hydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hydrazine (1.18 mol) was added dropwise over a 1 hour period to a solution of intermediate (1) in 1,4-dioxane (1000 ml) and the mixture was stirred and refluxed overnight. The mixture was cooled and filtered off, yielding N-(4-nitro-phenyl)hydrazinecarboxamide (intermediate 2).
Quantity
1.18 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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